molecular formula C16H19N3 B15231478 5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine

5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine

Cat. No.: B15231478
M. Wt: 253.34 g/mol
InChI Key: QAMFOFOOKPNBKS-UHFFFAOYSA-N
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Description

5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with an amino group, a phenylmethyl group, a cyclopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of Substituents: The amino group, phenylmethyl group, cyclopropyl group, and methyl group are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the phenylmethyl group can be added through a Friedel-Crafts alkylation reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions (temperature, pressure, solvent), and purification methods to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under suitable conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds or oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: The compound is used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. Its cyclopropyl group, in particular, adds to its rigidity and potential for specific interactions with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

5-[amino(phenyl)methyl]-N-cyclopropyl-6-methylpyridin-2-amine

InChI

InChI=1S/C16H19N3/c1-11-14(16(17)12-5-3-2-4-6-12)9-10-15(18-11)19-13-7-8-13/h2-6,9-10,13,16H,7-8,17H2,1H3,(H,18,19)

InChI Key

QAMFOFOOKPNBKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC2CC2)C(C3=CC=CC=C3)N

Origin of Product

United States

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